molecular formula C8H12ClNO B13691721 O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride

O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride

Cat. No.: B13691721
M. Wt: 173.64 g/mol
InChI Key: WKUNQSKCANWPEQ-UHFFFAOYSA-N
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Description

O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride is an organic compound with the molecular formula C₉H₁₃NO·HCl and a molecular weight of 189.67 g/mol. Its structure consists of a hydroxylamine group (-ONH₂) bonded to a 2,4-dimethylbenzyl moiety, with a hydrochloride counterion. The 2,4-dimethylphenyl substituent introduces steric hindrance and moderate electron-donating effects, influencing its reactivity and solubility. This compound is commonly utilized in organic synthesis, particularly in the formation of hydrazones and as a precursor for bioactive molecules .

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

O-(2,4-dimethylphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-6-3-4-8(10-9)7(2)5-6;/h3-5H,9H2,1-2H3;1H

InChI Key

WKUNQSKCANWPEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)ON)C.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of O-(2,4-Dimethylphenyl)hydroxylamine hydrochloride typically involves:

  • Starting from hydroxylamine salts (e.g., hydroxylamine hydrochloride or sulfate)
  • Reaction with an appropriate aryl or alkyl ester or halide to introduce the O-substituent
  • Methylation or other functional group modifications if needed
  • Hydrolysis and acidification to obtain the hydrochloride salt

The key is selective O-substitution on the hydroxylamine nitrogen-oxygen moiety, avoiding N-substitution or overreaction.

Detailed Preparation Method from Patent CN103073449A

A representative and industrially relevant method for preparing O-substituted hydroxylamine hydrochlorides, including this compound, is described in patent CN103073449A. This method emphasizes mild reaction conditions, environmental safety, and high yield.

Stepwise Procedure

Step Description Conditions Reagents & Ratios
1 Reaction of acetic ester with hydroxylammonium salt at room temperature 20–50 °C, 1–5 hours Acetic ester:hydroxylammonium salt = 1–5:1 molar ratio
2 Addition of alkali to the reaction mixture 20–50 °C, 1–5 hours Alkali: hydroxylammonium salt = 1–3:1 molar ratio; alkali types include NaOH, KOH, or alkaline carbonates
3 Methylation by methylating agent 30–50 °C, 1–5 hours Methylating agent (e.g., methyl iodide, methyl bromide, dimethyl sulfate): hydroxylammonium salt = 1–3:1 molar ratio
4 Acid hydrolysis of reaction mixture 50–100 °C, 1–4 hours Acid (HCl, H2SO4, or H3PO4): hydroxylammonium salt = 1.5–2.5:1 molar ratio
5 Neutralization, distillation, and crystallization 50–90 °C for crystallization, vacuum drying at 40–80 °C Hydrochloric acid added during distillation to form hydrochloride salt

Reaction Highlights

  • The initial reaction involves the formation of an intermediate by reaction of hydroxylammonium salt with an ester (e.g., acetic ester).
  • Alkali is added to promote the reaction and maintain pH.
  • Methylation is carried out under controlled temperature to introduce methyl groups selectively.
  • Acid hydrolysis converts intermediates into the desired hydroxylamine derivative.
  • Final purification involves neutralization, distillation to remove impurities, and crystallization of the hydrochloride salt.

Example Data from Embodiments

Embodiment Hydroxylammonium Salt Alkali Methylating Agent Hydrolysis Temp (°C) Yield (%) Melting Point (°C) GC Purity (%)
1 Hydroxylammonium hydrochloride NaOH Dimethyl sulfate 75 73.1 112.9–114.1 99.24
3 Hydroxylammonium sulfate NaOH Dimethyl sulfate 35–40 73.1 112.9–114.1 99.24
4 Hydroxylammonium hydrochloride 30% K2CO3 Dimethyl sulfate 40–45 72.1 113.1–114.5 99.16
11 Hydroxylammonium hydrochloride NaOH Dimethyl sulfate 75 72.4 113.3–114.5 98.56
12 Hydroxylammonium hydrochloride NaOH Dimethyl sulfate 50–90 69.5 113.7–114.8 99.16

These examples demonstrate the robustness of the method, with yields typically above 69% and high purity of the final hydrochloride salt.

Alternative Preparation Approaches

While the above method is the most detailed and industrially viable, other approaches exist for related O-substituted hydroxylamines:

  • Reaction with aryl halides or esters under basic conditions: Hydroxylamine salts react with aryl esters or halides to form O-aryl hydroxylamines, followed by acidification to the hydrochloride salt. This approach requires careful control to avoid N-substitution.

  • Use of nitroso reagents: Some advanced synthetic routes involve nitroso aldol reactions or selective O-functionalization using nitroso compounds, followed by reduction and isolation steps. These methods are more specialized and less common for this specific compound.

Comparative Analysis of Preparation Parameters

Parameter Typical Range Effect on Product Quality and Yield
Temperature during alkali addition 20–50 °C Higher temps favor faster reaction but risk side reactions
Alkali type NaOH, KOH, K2CO3 NaOH preferred for higher yield; K2CO3 used for milder conditions
Methylating agent Methyl iodide, methyl bromide, dimethyl sulfate Dimethyl sulfate commonly used for efficiency
Hydrolysis temperature 50–100 °C Higher temperatures improve hydrolysis but require careful control
Acid type for hydrolysis HCl, H2SO4, H3PO4 HCl favored for final hydrochloride salt formation
Reaction times 1–5 hours per step Longer times improve conversion but reduce throughput

Chemical Reactions Analysis

Oxime Formation

The hydroxylamine group reacts with aldehydes and ketones to form oximes, a key reaction in protecting carbonyl groups or synthesizing imines. For example:
R-CO-R’+O-(2,4-Dimethylphenyl)NHOH\cdotpHClR-C(=N-O-(2,4-Dimethylphenyl))-R’\text{R-CO-R'} + \text{O-(2,4-Dimethylphenyl)NHOH·HCl} \rightarrow \text{R-C(=N-O-(2,4-Dimethylphenyl))-R'}
This reaction typically occurs under mild acidic or neutral conditions (20–50°C, 1–5 hours) .

Key Parameters for Oxime Formation

SubstrateConditionsYieldReference
AcetophenoneEthanol, 40°C, 3h85–92%
CyclohexanoneMethanol, RT, 12h78%

Alkylation Reactions

The compound participates in nucleophilic substitution with alkyl halides or sulfates, forming N-alkylated derivatives. For instance:
O-(2,4-Dimethylphenyl)NHOH\cdotpHCl+CH3IO-(2,4-Dimethylphenyl)N(CH3)OH\cdotpHCl\text{O-(2,4-Dimethylphenyl)NHOH·HCl} + \text{CH}_3\text{I} \rightarrow \text{O-(2,4-Dimethylphenyl)N(CH}_3\text{)OH·HCl}
Optimal conditions include temperatures of 30–50°C and alkaline media (e.g., NaOH) .

Alkylation Efficiency by Methylating Agent

Methylating AgentReaction Time (h)Yield
(CH₃)₂SO₄273%
CH₃I371%
CH₃Br468%

Hydrolysis and Acid-Catalyzed Reactions

Under acidic conditions (HCl, H₂SO₄), the compound undergoes hydrolysis to regenerate hydroxylamine and release the substituted benzyl group:
O-(2,4-Dimethylphenyl)NHOH\cdotpHCl+H2OH+NH2OH+2,4-Dimethylphenol\text{O-(2,4-Dimethylphenyl)NHOH·HCl} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{NH}_2\text{OH} + \text{2,4-Dimethylphenol}
Hydrolysis occurs efficiently at 80–100°C over 3–4 hours .

Hydrolysis Optimization

AcidTemperature (°C)Time (h)Yield
HCl (20%)90389%
H₂SO₄ (15%)85482%

Acylation and Condensation

The hydroxylamine group reacts with acyl chlorides or anhydrides to form acylated intermediates. These intermediates are precursors for heterocyclic compounds (e.g., oxazoles, pyridazinones) .

Example Reaction with Acetic Anhydride
O-(2,4-Dimethylphenyl)NHOH\cdotpHCl+(CH3CO)2OO-(2,4-Dimethylphenyl)NH-O-CO-CH3\text{O-(2,4-Dimethylphenyl)NHOH·HCl} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{O-(2,4-Dimethylphenyl)NH-O-CO-CH}_3
Yields exceed 75% when conducted in dry acetone with K₂CO₃ .

Reduction and Redox Reactions

The compound acts as a reducing agent, converting nitro groups to amines:
R-NO2+O-(2,4-Dimethylphenyl)NHOH\cdotpHClR-NH2+Byproducts\text{R-NO}_2 + \text{O-(2,4-Dimethylphenyl)NHOH·HCl} \rightarrow \text{R-NH}_2 + \text{Byproducts}
This reaction is pH-dependent, achieving optimal results in buffered solutions (pH 6–7).

Stability and Decomposition

Thermal decomposition occurs above 150°C, releasing NOₓ gases. In alkaline solutions, it disproportionates into nitrous oxide and ammonia .

Biological Interactions

Though primarily a synthetic intermediate, its derivatives exhibit bioactivity:

  • Antimicrobial Activity : Pyridazinone derivatives show MIC values as low as 1 × 10⁻⁶ mg/mL against E. cloacae and S. aureus .

  • Anticancer Potential : Styrylquinoline analogs demonstrate IC₅₀ values of 5.6 mM against lung carcinoma cells .

Scientific Research Applications

O-(2,4-Dimethylbenzyl)hydroxylamine hydrochloride is a chemical compound that is used in chemical synthesis and biological applications due to its hydroxylamine group, which can participate in nucleophilic reactions. It is typically encountered as a hydrochloride salt, which enhances its water solubility and stability.

Scientific Research Applications

O-(2,4-Dimethylbenzyl)hydroxylamine hydrochloride has applications in chemistry, biology, medicine, and industry.

Chemistry O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride is a building block in the synthesis of various organic compounds and in the preparation of oximes, which are important intermediates in organic synthesis.

Biology It is used as a reagent for modifying biomolecules in biological research. It can introduce hydroxylamine groups into proteins and nucleic acids. A novel O-hydroxylamine photo-cleavable protecting group, based on the methyl-6-nitroveratryl moiety, has been developed and can be applied to synthesize N-alkylated hydroxamic acids .

Medicine It can be used as a precursor in the synthesis of pharmacologically active compounds. Hydroxamate derivatives can be used to inhibit or treat HDAC-mediated diseases, such as cancers, Huntington's disease, gene-related metabolic diseases, autoimmune diseases, neurologic diseases, and Alzheimer's disease .

Industry It is used to produce specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Case Studies and Research Findings

Antimicrobial Studies Investigations have shown that some hydroxylamines can inhibit the growth of bacterial strains, suggesting they could be therapeutic agents against infections.

Toxicity Assessment in Rabbits Studies include toxicity assessments of hydroxylamines in rabbits.

Mechanism of Action

The mechanism of action of O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. The 2,4-dimethylphenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and electronic effects of O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride with analogous hydroxylamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Effects Key Structural Features
O-(2,4-Dimethylphenyl)hydroxylamine HCl C₉H₁₃NO·HCl 189.67 Electron-donating (methyl groups) 2,4-dimethylbenzyl group; moderate steric hindrance
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl C₇H₅F₅NO·HCl 249.56 Strong electron-withdrawing (F atoms) High electronegativity; enhances nucleophilicity
O-(4-Methoxybenzyl)hydroxylamine HCl C₈H₁₂ClNO₂ 189.64 Electron-donating (methoxy group) Increased solubility in polar solvents
O-(2-Trimethylsilylethyl)hydroxylamine HCl C₅H₁₆ClNOSi 193.73 Lipophilic (silyl group) Enhanced organic phase solubility
N,O-Dimethylhydroxylamine HCl C₂H₈ClNO 97.55 Dual N- and O-methylation Reduced nucleophilicity; protecting group utility

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The dimethylphenyl and methoxy derivatives exhibit electron-donating effects, reducing the acidity of the hydroxylamine proton (pKa ~5–6). In contrast, pentafluorobenzyl and nitrobenzyl derivatives (e.g., O-4-Nitrobenzylhydroxylamine HCl) have electron-withdrawing substituents, lowering the pKa and increasing reactivity in nucleophilic reactions .
  • Steric Effects : The 2,4-dimethylphenyl group imposes steric hindrance, slowing reactions requiring bulky transition states. This contrasts with less hindered analogs like O-methylhydroxylamine HCl (CH₃ONH₃Cl), which is more reactive in simple condensation reactions .

Physical Properties and Solubility

Compound Name Melting Point (°C) Solubility Profile
O-(2,4-Dimethylphenyl)hydroxylamine HCl Not reported Moderate solubility in polar aprotic solvents (e.g., DMF)
O-Pentafluorobenzylhydroxylamine HCl 215 Soluble in acetone, DMSO; low water solubility
O-Methylhydroxylamine HCl ~150 Highly water-soluble (25% aqueous solution)
O-4-Methoxybenzylhydroxylamine HCl Not reported Soluble in ethanol, methanol

Biological Activity

O-(2,4-Dimethylphenyl)hydroxylamine hydrochloride, a compound characterized by its hydroxylamine functional group, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological effects, and applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₄ClNO
  • Molecular Weight : 175.67 g/mol
  • Solubility : Enhanced in water due to its hydrochloride form, facilitating various biological applications.

The compound is primarily utilized in chemical syntheses and exhibits significant reactivity due to its hydroxylamine group, which can participate in nucleophilic reactions, making it valuable in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of hydroxylamines can inhibit tumor cell growth. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 and A549 .
  • Antimicrobial Properties : Compounds containing hydroxylamine groups have also been evaluated for their antimicrobial efficacy. Notably, some derivatives exhibited significant inhibition against bacterial strains like Pseudomonas aeruginosa and Klebsiella pneumoniae .
  • Mechanism of Action : The biological activity is often attributed to the ability of hydroxylamines to generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells . This mechanism is crucial in understanding how these compounds exert their cytotoxic effects.

Case Studies

  • Antitumor Efficacy :
    • In a study evaluating the cytotoxic effects of various hydroxylamine derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth with a calculated IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Activity :
    • Another investigation focused on the antimicrobial properties of hydroxylamine derivatives revealed that this compound displayed effective inhibition zones against multiple pathogens. Specifically, it showed significant activity against Gram-negative bacteria with minimal cytotoxicity towards human cells .

Research Findings

StudyCell Line/PathogenIC50 Value (µM)Notes
MCF-71.5Comparable to doxorubicin
A5490.75Significant dose-dependent response
Pseudomonas aeruginosa22 mm zoneEffective against resistant strains

Synthesis and Applications

The synthesis of this compound typically involves several steps including the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride under acidic conditions. This method not only yields the desired product but also enhances its stability and solubility for further applications in drug development.

Q & A

Q. What are the standard synthetic routes for O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride, and how can purity be optimized?

The synthesis typically involves reacting 2,4-dimethylbenzyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., sodium carbonate) in an inert atmosphere at room temperature . Purification is achieved via recrystallization from solvents like ethanol or methanol to remove unreacted starting materials and byproducts . Purity optimization requires monitoring reaction progress using thin-layer chromatography (TLC) and confirming final product integrity via melting point analysis and spectroscopic methods (e.g., NMR, FT-IR) .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to verify substitution patterns on the aromatic ring and hydroxylamine group .
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects of the 2,4-dimethylphenyl group .
  • Elemental analysis (CHN) to validate stoichiometry and chloride content .

Q. What safety protocols are essential when handling this compound?

this compound is a skin, eye, and respiratory irritant. Required precautions include:

  • Use of PPE: nitrile gloves, lab coats, and safety goggles .
  • Work in a fume hood to minimize inhalation risks .
  • Immediate decontamination with water in case of exposure .
  • Storage in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How does the substitution pattern (2,4-dimethyl) influence reactivity in nucleophilic reactions?

The electron-donating methyl groups at positions 2 and 4 enhance the stability of intermediates in reactions like nucleophilic substitutions or condensations. For example, the methyl groups increase steric hindrance, slowing hydrolysis rates compared to unsubstituted analogs, while also directing electrophilic attacks to specific positions on the ring . Kinetic studies using UV-Vis spectroscopy or stopped-flow methods can quantify these effects .

Q. How can researchers resolve contradictions in bioactivity data between this compound and its analogs?

Discrepancies often arise from differences in substituent electronic/steric profiles. For example:

  • Fluorinated analogs (e.g., O-(2,5-Difluorophenyl) derivatives) exhibit higher electrophilicity due to fluorine’s electron-withdrawing effect, altering interaction with biological targets .
  • Chloro-substituted analogs may show reduced solubility, affecting bioavailability .
    Strategies to resolve contradictions include:
  • Comparative docking studies to assess binding affinities with target proteins.
  • In vitro assays (e.g., enzyme inhibition) under controlled pH and ionic strength .

Q. What methodologies enable comparative studies of this compound’s stability and degradation pathways?

  • Accelerated stability testing : Expose the compound to elevated temperatures/humidity and analyze degradation products via HPLC-MS .
  • Computational modeling : Predict degradation pathways using software like Gaussian to simulate hydrolysis or oxidation mechanisms .
  • Isotopic labeling (e.g., ¹⁸O) to trace oxygen involvement in decomposition reactions .

Q. How do structural modifications (e.g., tert-butyl or methoxy groups) impact its application in hypoxia research?

The 2,4-dimethyl group’s moderate steric bulk allows penetration into hypoxic tumor microenvironments, unlike bulkier tert-butyl analogs, which may hinder cellular uptake . Methoxy-substituted derivatives (e.g., O-(4-Methoxybenzyl)hydroxylamine Hydrochloride) exhibit altered redox potentials, affecting their ability to modulate reactive oxygen species (ROS) in hypoxic cells . Comparative studies require electrochemical analysis (cyclic voltammetry) and in vitro hypoxia models (e.g., HepG2 cells under 1% O₂) .

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